N-Biotinyl-N'-Boc-1,6-hexanediamine

Vue d'ensemble

Description

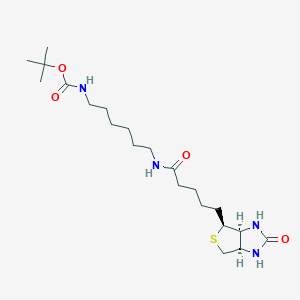

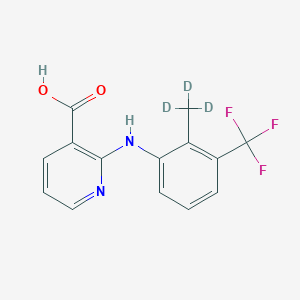

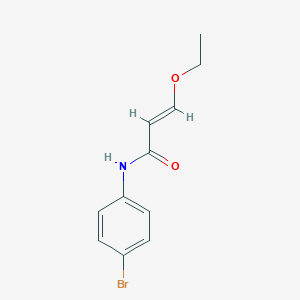

“N-Biotinyl-N’-Boc-1,6-hexanediamine” is a chemical compound offered by several scientific research companies . It is often used for experimental and research purposes .

Synthesis Analysis

The synthesis of “N-Biotinyl-N’-Boc-1,6-hexanediamine” involves adding biotin, HOBT, and EDC hydrochloride into DMF at room temperature, followed by the addition of N’-Boc-1,6-hexamethylenediamine. The mixture is stirred overnight at room temperature. DMF is then spin-dried, and methyl alcohol is added to separate out a large amount of white solid. After filtering and drying, a crude product is obtained, which is then purified to obtain N-biotin acyl-N’-Boc-1,6-hexamethylenediamine .Molecular Structure Analysis

The molecular formula of “N-Biotinyl-N’-Boc-1,6-hexanediamine” is C21H38N4O4S, and its molecular weight is 442.62 .Applications De Recherche Scientifique

Gene Delivery Systems

N-Biotinyl-N’-Boc-1,6-hexanediamine: is utilized in the synthesis of biodegradable poly(disulfide amine)s which are used for gene delivery . These polymers can form complexes with DNA or RNA, facilitating the delivery of genetic material into cells. This application is crucial for gene therapy, where genes can be delivered to correct genetic disorders.

Theranostics

The compound serves as a building block for multifunctional dendrimers in theranostics . Theranostics combines therapeutic and diagnostic capabilities in a single agent, allowing for targeted drug delivery along with real-time monitoring of treatment efficacy.

Anti-Cancer Drug Design

N-Biotinyl-N’-Boc-1,6-hexanediamine: is a precursor in the creation of polyamide platinum anti-cancer complexes . These complexes are designed to target specific DNA sequences in cancer cells, offering a more focused approach to cancer treatment.

Protein-Resistant Surfaces

The compound is used to create self-assembled monolayers (SAMs) that resist the adsorption of proteins . This is particularly useful in the development of medical implants and devices that require minimal interaction with bodily proteins to prevent immune reactions.

Electrochemical Immunosensors

It is also involved in synthesizing compounds like JUG-HATZ , which are used in designing electrochemical immunosensors . These sensors have applications in medical diagnostics, detecting the presence of specific antibodies or antigens in a sample.

Spacer Arm for Bioconjugation

The linear hexyl spacer provided by N-Biotinyl-N’-Boc-1,6-hexanediamine is essential for bioconjugation . It allows for the attachment of various molecules to a central core, which is useful in creating complex biomolecules for research and therapeutic purposes.

Synthesis of High-Purity Standards

The compound is synthesized with high yield and purity, making it suitable as a high-purity standard sample for chemical and biological experiments . This is important for ensuring the accuracy and reliability of experimental results.

Development of New Pharmaceuticals

Given its role in synthesizing new compounds with potential therapeutic applications, N-Biotinyl-N’-Boc-1,6-hexanediamine is instrumental in the pharmaceutical industry’s search for new drugs . It contributes to the development of compounds that may resist various complex diseases.

Orientations Futures

Mécanisme D'action

Target of Action

N-Biotinyl-N’-Boc-1,6-hexanediamine is a specialty product used in proteomics research

Mode of Action

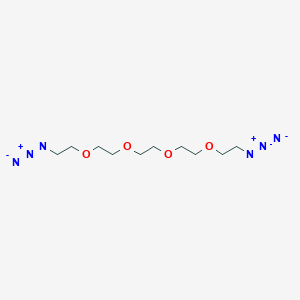

It’s known that this compound can be used as a linear hexyl spacer (c6-spacer) in the synthesis of various bioactive compounds . This suggests that it may interact with its targets by bridging functional groups or facilitating the formation of complex structures.

Biochemical Pathways

It has been used in the synthesis of biodegradable poly(disulfide amine)s for gene delivery , multifunctional dendrimers for theranostics , and polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences . These applications suggest that it may play a role in gene expression, therapeutic delivery, and cancer treatment.

Result of Action

Given its use in the synthesis of gene delivery systems and anti-cancer complexes , it’s likely that it plays a role in facilitating the delivery of therapeutic agents to target cells and potentially altering gene expression or DNA structure.

Propriétés

IUPAC Name |

tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLNCGHFZLQFOA-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451517 | |

| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinyl-N'-Boc-1,6-hexanediamine | |

CAS RN |

153162-70-0 | |

| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)